4-fluoro-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Description
4-Fluoro-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
- Benzimidazole derivatives containing oxadiazole rings were synthesized and evaluated for their antimicrobial and antioxidant activities, showing notable activities against a range of pathogens and free radicals, highlighting the potential of similar structures for therapeutic applications (Menteşe, Ülker, & Kahveci, 2015).
Anticancer Evaluation
- Synthesis of benzamides linked with thiazole and oxadiazole moieties has shown significant anticancer activity against various cancer cell lines, suggesting the utility of such compounds in developing anticancer therapies (Ravinaik et al., 2021).
Antimicrobial Analog Synthesis
- The creation of fluorobenzamides with thiazole and thiazolidine demonstrated promising antimicrobial activity, underlining the importance of fluorine atoms in enhancing biological activities (Desai, Rajpara, & Joshi, 2013).
Fluorescent Sensors
- Benzimidazole and benzothiazole conjugates have been developed as fluorescent sensors for metal ions, showcasing the versatility of similar compounds in analytical chemistry applications (Suman et al., 2019).
Anticonvulsant Agents
- The design of oxadiazoles for anticonvulsant activities further emphasizes the therapeutic potential of compounds incorporating the oxadiazole ring, indicating their relevance in neurological disorder treatment (Zarghi et al., 2008).
Properties
IUPAC Name |
4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-12-2-4-13(5-3-12)11-25-18-22-21-16(24-18)10-20-17(23)14-6-8-15(19)9-7-14/h2-9H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMJVIYJGUJONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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